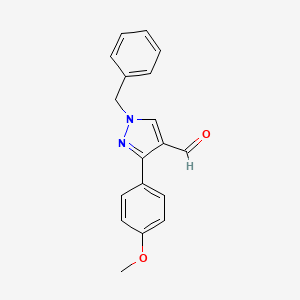

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, also known as BMPPC, is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of various drug molecules and is used in the synthesis of heterocyclic compounds. BMPPC is also used to study the mechanism of action of various drugs and their biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-Inflammatory Activity

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds synthesized from this chemical showed potent antioxidant activity, surpassing standard antioxidants in some cases. They also demonstrated significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).

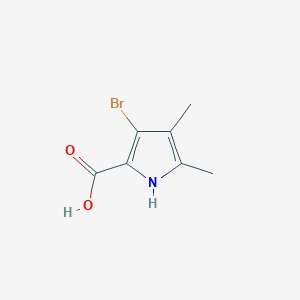

Synthesis of Novel Heterocycles

The compound has been used in the synthesis of various novel heterocycles. These include the synthesis of reduced bipyrazoles and the creation of compounds like chalcones through cyclocondensation reactions with hydrazine. These synthetic processes have led to the production of novel compounds with potential applications in various fields (Cuartas et al., 2017).

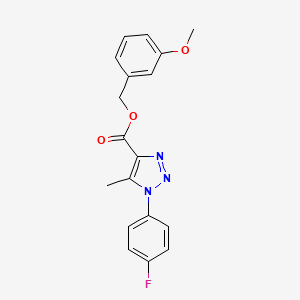

Development of Triazole Conjugated Pyrazole Chalcones

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been used as an intermediate in the synthesis of triazole conjugated pyrazole chalcones. These compounds were synthesized using various acetophenones and have potential applications in pharmaceuticals and materials science (Rupireddy, Chittireddy, & Dongamanti, 2019).

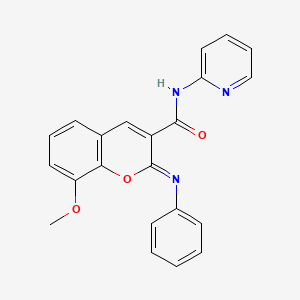

Antimicrobial Activity

Compounds synthesized using 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde have demonstrated antimicrobial activity. This includes the development of Schiff bases of chitosan with heteroaryl pyrazole derivatives, which showed biological activity against various bacteria and fungi (Hamed et al., 2020).

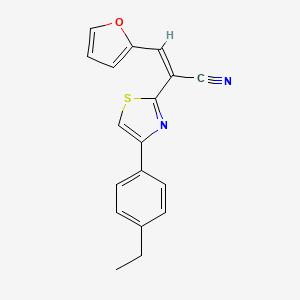

Photophysical Properties

The compound has been involved in the synthesis of novel heterocycles with notable photophysical properties. These properties are influenced by the specific substituents in the compounds, suggesting potential applications in optical materials and sensors (Deore, Dingore, & Jachak, 2015).

Mecanismo De Acción

Target of Action

A structurally similar compound, 1-benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione, has been reported to interact with theRetinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha . These receptors play crucial roles in regulating gene expression and are involved in various biological processes, including lipid metabolism, inflammation, and homeostasis .

Mode of Action

This could potentially alter the transcription of specific genes, resulting in various downstream effects .

Biochemical Pathways

Given its potential interaction with rxr-alpha and lxr-alpha, it might influence pathways related to lipid metabolism and inflammation .

Result of Action

Based on its potential targets, it might influence gene expression related to lipid metabolism and inflammation, leading to various cellular effects .

Propiedades

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-17-9-7-15(8-10-17)18-16(13-21)12-20(19-18)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVQNMHGTRCERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)